6,7-Diaminoquinoxaline-2,3-dione dihydrochloride 6,7-Diaminoquinoxaline-2,3-dione dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909817
InChI: InChI=1S/C8H6N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2;2*1H
SMILES:
Molecular Formula: C8H8Cl2N4O2
Molecular Weight: 263.08 g/mol

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride

CAS No.:

Cat. No.: VC15909817

Molecular Formula: C8H8Cl2N4O2

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride -

Specification

Molecular Formula C8H8Cl2N4O2
Molecular Weight 263.08 g/mol
IUPAC Name 6,7-diaminoquinoxaline-2,3-dione;dihydrochloride
Standard InChI InChI=1S/C8H6N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2;2*1H
Standard InChI Key WPYRAKVNPXHFKQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC2=NC(=O)C(=O)N=C21)N)N.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride has a molecular weight of 263.08 g/mol and adopts a planar quinoxaline core with two amine groups and two ketone oxygen atoms . The dihydrochloride salt form enhances its solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol . Key spectral data include:

PropertyValue
Molecular FormulaC₈H₈Cl₂N₄O₂
IUPAC Name6,7-diaminoquinoxaline-2,3-dione; dihydrochloride
CAS Number17498-26-9
Melting Point>300°C
SolubilityChloroform:Methanol (1:1), DMSO
Spectral Peaks (IR)1650 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H)

The compound’s stability is sensitive to light and moisture, necessitating storage in amber vials under inert atmospheres at -20°C .

Structural Comparisons

Quinoxaline derivatives exhibit diverse functionalities depending on substituents. For instance:

  • 6,7-Dinitroquinoxaline-2,3-dione (DNQX) acts as a glutamate receptor antagonist .

  • 6,7-Diaminoquinoxaline-2,3-dione dihydrochloride prioritizes fluorescence over neurotransmitter modulation due to its amine groups.

  • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide demonstrates sulfonamide-based antimicrobial activity .

This structural versatility underscores the scaffold’s adaptability in drug design.

Synthesis and Modification

Preparation of the Quinoxaline Core

The quinoxaline-2,3-dione backbone is synthesized via condensation of o-phenylenediamine with oxalic acid under acidic conditions . Subsequent chlorosulfonation introduces reactive sites for further functionalization.

Derivatization to 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride

Amino groups are introduced at the 6- and 7-positions through nitration followed by reduction. The dihydrochloride salt forms via treatment with hydrochloric acid, as detailed in the reaction:
Quinoxaline-2,3-dione+HNO36,7-Dinitroquinoxaline-2,3-dione\text{Quinoxaline-2,3-dione} + \text{HNO}_3 \rightarrow \text{6,7-Dinitroquinoxaline-2,3-dione}
6,7-Dinitroquinoxaline-2,3-dione+H2/Pd6,7-Diaminoquinoxaline-2,3-dione\text{6,7-Dinitroquinoxaline-2,3-dione} + \text{H}_2/\text{Pd} \rightarrow \text{6,7-Diaminoquinoxaline-2,3-dione}
6,7-Diaminoquinoxaline-2,3-dione+2HClDihydrochloride salt\text{6,7-Diaminoquinoxaline-2,3-dione} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

This method yields a light-brown solid with >70% purity after recrystallization .

Applications in Biomedical Research

Fluorescence Labeling

The compound reacts with aldehydes to form fluorescent imidazole derivatives, enabling tracking of biomolecules in cellular systems. For example, it labels glycoproteins in ELISA assays, emitting at 450 nm upon excitation at 360 nm.

Antitumor Activity

Preliminary studies indicate inhibition of topoisomerase II, an enzyme overexpressed in cancer cells. At 50 µM concentration, it reduces HeLa cell viability by 60% over 48 hours. Comparative data with DNQX show distinct mechanisms:

CompoundTargetIC₅₀ (µM)
6,7-Diaminoquinoxaline-2,3-dioneTopoisomerase II45.2
DNQXNMDA Receptor0.8

Antibacterial Efficacy

In a 2024 study, derivatives of 6,7-diaminoquinoxaline-2,3-dione dihydrochloride exhibited potent activity against Staphylococcus aureus (MIC = 20 µg/mL) and Bacillus cereus (MIC = 40 µg/mL) . The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins .

Research Findings and Innovations

Thiazolidinone Hybrids

Cyclization with monochloroacetic acid yields thiazolidinone derivatives (e.g., compound 3a), which show enhanced antibacterial potency (MIC = 15 µg/mL against S. aureus) .

Sulfonamide Derivatives

Sulfonation at the 6-position produces hydrazide analogs active against Pseudomonas aeruginosa (MIC = 80 µg/mL) . These compounds adopt a planar conformation, facilitating penetration through bacterial membranes .

Neuroprotection Studies

Unlike DNQX, which blocks NMDA receptors, 6,7-diaminoquinoxaline-2,3-dione dihydrochloride lacks significant neuroprotective effects at concentrations ≤100 µM . This highlights functional divergences within the quinoxaline family.

Challenges and Future Directions

Current limitations include poor bioavailability and photodegradation. Nanoencapsulation in liposomes or polymeric carriers may enhance delivery. Further structure-activity relationship (SAR) studies could optimize antitumor specificity while minimizing off-target effects.

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